tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate
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Description
Tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate is a useful research compound. Its molecular formula is C20H31N3O5 and its molecular weight is 393.484. The purity is usually 95%.
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Scientific Research Applications
NMR Spectroscopy Studies : Chmielewski et al. (1982) studied the 1H and 13C NMR spectra of compounds similar to tert-butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate. They analyzed coupling constants and conformational equilibriums in these compounds, which are crucial for understanding their chemical behavior and potential applications (Chmielewski et al., 1982).
Synthetic Applications : Sugawara and Hashiyama (2007) described the use of similar compounds in stereoselective nucleophilic substitution reactions. These reactions are integral to the synthesis of various organic compounds, including potential drug molecules (Sugawara & Hashiyama, 2007).
Antimitotic Agents : Temple and Rener (1992) conducted research on compounds structurally related to this compound, evaluating their potential as antimitotic agents. Such studies are significant for the development of new therapeutic agents (Temple & Rener, 1992).
Hexuronic Acid Synthesis : Mieczkowski and Zamojski (1977) synthesized hexuronic acids using similar compounds. This research contributes to our understanding of carbohydrate chemistry and its applications in biology and materials science (Mieczkowski & Zamojski, 1977).
Intermediate in Synthesis Routes : Zhang et al. (2022) discussed the role of similar compounds as intermediates in the synthesis of mTOR targeted PROTAC molecules. This highlights the compound's significance in complex synthetic pathways for developing novel therapeutic agents (Zhang et al., 2022).
Properties
IUPAC Name |
tert-butyl N-[3-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-20(2,3)28-19(25)22-10-4-9-21-18(24)16-5-6-17(23-13-16)27-14-15-7-11-26-12-8-15/h5-6,13,15H,4,7-12,14H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVAZNKBTZENSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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